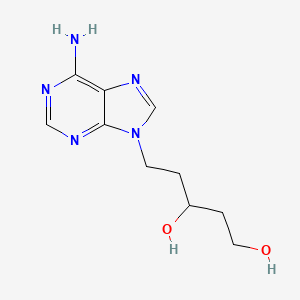
5-(6-Aminopurin-9-yl)pentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Aminopurin-9-yl)pentane-1,3-diol: is a synthetic compound with the molecular formula C10H15N5O2 It is a derivative of adenine, a purine nucleobase, and features a pentane-1,3-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopurin-9-yl)pentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with adenine, which is commercially available.
Alkylation: Adenine undergoes alkylation with a suitable pentane-1,3-diol derivative under basic conditions. This step introduces the pentane-1,3-diol moiety to the adenine ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The process may include:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5-(6-Aminopurin-9-yl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
5-(6-Aminopurin-9-yl)pentane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-(6-Aminopurin-9-yl)pentane-1,3-diol involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can:
Bind to Nucleic Acids: The purine moiety allows it to interact with DNA or RNA, potentially affecting replication or transcription processes.
Inhibit Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Adenine: The parent compound, a purine nucleobase.
9-(2-Hydroxyethyl)adenine: A derivative with a hydroxyethyl group.
9-(3,5-Dihydroxypentyl)adenine: A similar compound with a dihydroxypentyl group.
Uniqueness
5-(6-Aminopurin-9-yl)pentane-1,3-diol is unique due to its specific pentane-1,3-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
69895-62-1 |
|---|---|
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC名 |
5-(6-aminopurin-9-yl)pentane-1,3-diol |
InChI |
InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-7(17)2-4-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
InChIキー |
UTJYYNFDADPPHB-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CCO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


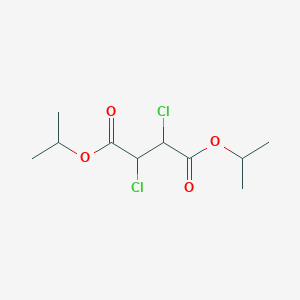
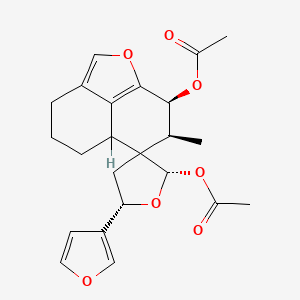
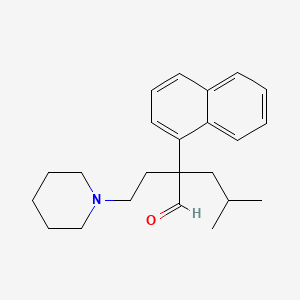
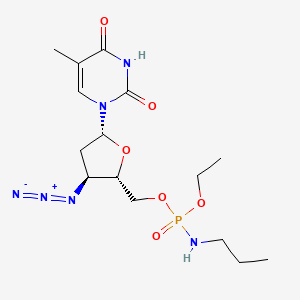

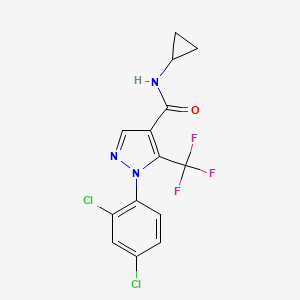
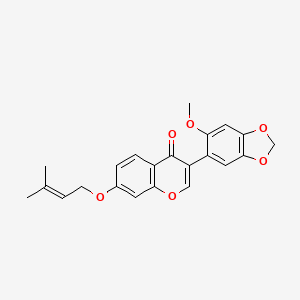
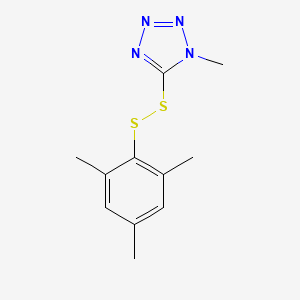

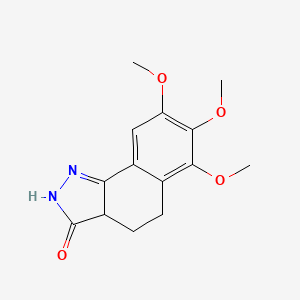

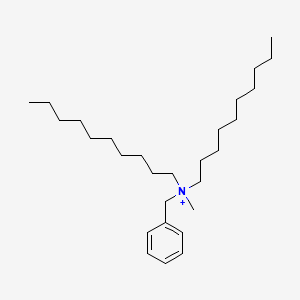

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
